An In-depth Technical Guide to Spiro[5.5]undecan-1-one: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Spiro[5.5]undecan-1-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[5.5]undecan-1-one is a spirocyclic ketone with a unique three-dimensional architecture that has garnered interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, molecular structure, and stereochemical nuances. We will delve into established synthetic routes, with a focus on the Robinson annulation, and provide a detailed experimental protocol. Furthermore, a thorough analysis of its spectroscopic signature is presented, alongside a discussion of its reactivity and potential as a scaffold in the development of novel therapeutics.
Introduction: The Significance of the Spiro[5.5]undecane Framework
Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a vast array of natural products, including alkaloids and terpenoids[1]. The inherent three-dimensionality and conformational rigidity of the spirocyclic framework make it an attractive scaffold in drug discovery, offering the potential for novel interactions with biological targets. The spiro[5.5]undecane skeleton, in particular, has been the subject of numerous synthetic and medicinal chemistry endeavors, with derivatives exhibiting promising biological activities, including anti-cancer and anti-HIV properties[1]. Spiro[5.5]undecan-1-one serves as a fundamental building block for accessing more complex molecules within this class, making a thorough understanding of its chemical characteristics essential for researchers in the field.
Molecular Structure and Stereochemistry
Spiro[5.5]undecan-1-one consists of two six-membered rings, a cyclohexane ring and a cyclohexanone ring, fused at a central spiro carbon. This unique arrangement imparts distinct stereochemical and conformational properties to the molecule.
Conformational Analysis
The two cyclohexane rings in the spiro[5.5]undecane system are not planar and adopt chair, boat, or twist-boat conformations to minimize steric strain. The interplay of these conformations can lead to a complex energetic landscape. Computational studies, including Density Functional Theory (DFT), have been employed to elucidate the relative stabilities of different conformers of spiro[5.5]undecane and its derivatives. These studies are crucial for understanding how the three-dimensional shape of the molecule influences its reactivity and biological interactions.
dot graph "Spiro_5_5_undecan_1_one_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: 2D structure of Spiro[5.5]undecan-1-one with the spiro carbon indicated.
Physicochemical Properties
The fundamental physicochemical properties of Spiro[5.5]undecan-1-one are summarized in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | PubChem[2] |
| Molecular Weight | 166.26 g/mol | PubChem[2] |
| IUPAC Name | spiro[5.5]undecan-1-one | PubChem[2] |
| CAS Number | 1781-83-5 | PubChem[2] |
| Appearance | Colorless oil or low melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane | Inferred |
Synthesis of Spiro[5.5]undecan-1-one
The construction of the spiro[5.5]undecane framework can be achieved through various synthetic strategies. One of the most prominent and reliable methods is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation.
The Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring onto a ketone. In the context of Spiro[5.5]undecan-1-one synthesis, this involves the reaction of cyclohexanone with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).
dot graph "Robinson_Annulation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow for Spiro[5.5]undecan-1-one via Robinson Annulation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Spiro[5.5]undecan-1-one based on the Robinson annulation methodology.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
Step 1: Synthesis of Spiro[5.5]undec-7-en-1-one
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of methyl vinyl ketone in ethanol dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Heat the reaction mixture to reflux for 4-6 hours to effect the intramolecular aldol condensation.
-
Cool the mixture to room temperature and quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Spiro[5.5]undec-7-en-1-one.
Step 2: Hydrogenation to Spiro[5.5]undecan-1-one
-
Dissolve the Spiro[5.5]undec-7-en-1-one obtained in the previous step in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed (as monitored by pressure drop or TLC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Spiro[5.5]undecan-1-one. Further purification can be achieved by vacuum distillation if necessary.
Spectroscopic Characterization
The structural elucidation of Spiro[5.5]undecan-1-one relies on a combination of spectroscopic techniques. While a publicly available, verified full dataset for the parent compound is not readily accessible, the expected spectroscopic features can be inferred from data on closely related derivatives and general principles of spectroscopy.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene protons of the two cyclohexane rings. The protons alpha to the carbonyl group are expected to appear as a multiplet in the downfield region of the aliphatic signals (δ 2.0-2.5 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon in the downfield region (δ ~210 ppm). A signal for the spiro carbon (quaternary) around δ 40-50 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons of the two rings. |
| Infrared (IR) | A strong, sharp absorption band characteristic of a saturated ketone C=O stretch, expected around 1710 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 166. Characteristic fragmentation patterns would involve cleavage of the cyclohexane rings, such as α-cleavage adjacent to the carbonyl group. |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of Spiro[5.5]undecan-1-one is primarily dictated by the presence of the ketone functional group. It can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.
Reactions at the Carbonyl Group
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, Spiro[5.5]undecan-1-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance around the carbonyl group.
dot graph "Reduction_of_Spiro_ketone" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Reduction of Spiro[5.5]undecan-1-one to the corresponding alcohol.
-
Wittig Reaction: As a ketone, it can undergo the Wittig reaction to form an alkene by replacing the carbonyl oxygen with a carbon-carbon double bond. This provides a route to exo-methylene spiro[5.5]undecane derivatives.
dot graph "Wittig_Reaction" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Wittig olefination of Spiro[5.5]undecan-1-one.
Enolate Chemistry
The protons on the carbon atoms alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations and aldol reactions, allowing for further functionalization of the spirocyclic core.
Biological Activity and Drug Development Potential
While there is limited publicly available information on the specific biological activity of the unsubstituted Spiro[5.5]undecan-1-one, the spiro[5.5]undecane scaffold is present in numerous biologically active natural products. Furthermore, synthetic derivatives have shown significant potential in drug discovery. For instance, certain spiro[5.5]undecane-1,5,9-triones have been identified as potent HIV-1 inhibitors[3]. The rigid, three-dimensional nature of the spiro[5.5]undecane framework allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. This makes Spiro[5.5]undecan-1-one a valuable starting point for the synthesis of compound libraries for screening in various disease models.
Conclusion
Spiro[5.5]undecan-1-one is a foundational molecule in the chemistry of spirocyclic compounds. Its synthesis, primarily through the robust Robinson annulation, provides access to a versatile scaffold for further chemical exploration. A comprehensive understanding of its structure, properties, and reactivity is crucial for leveraging its potential in the design and synthesis of novel molecules with applications in medicinal chemistry and materials science. Further research into the biological activities of the parent compound and its simpler derivatives is warranted to fully elucidate the therapeutic potential of this intriguing molecular framework.
References
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573924, Spiro(5.5)undecan-1-one. Retrieved from [Link].
-
Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282–7286. [Link]
